6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine
Description
6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a cyclopropyl(methyl)aminomethyl substituent at position 6 of the benzothiazole core and a primary amine group at position 2. It is categorized as a tertiary amine () and serves as a building block in synthetic organic chemistry, particularly for developing targeted therapeutics or functional materials.
Properties
IUPAC Name |
6-[[cyclopropyl(methyl)amino]methyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(9-3-4-9)7-8-2-5-10-11(6-8)16-12(13)14-10/h2,5-6,9H,3-4,7H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUOXXBMPVLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)N=C(S2)N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with formic acid or its derivatives.
Introduction of the Amino Group: The amino group at the 2-position of the benzothiazole ring can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropyl(methyl)amino Group: This step involves the alkylation of the benzothiazole derivative with cyclopropylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the amino group, potentially yielding reduced or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl(methyl)amino group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity and function. The benzothiazole core may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (e.g., Br, Cl, F, methylsulfonyl): These groups (evident in 6-bromo, 6-chloro, and 6-fluoro derivatives) enhance electrophilicity, making the compounds reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electron-Donating Groups (e.g., methoxy) : The 6-methoxy derivative () exhibits improved solubility and has been studied in fluorescent probes due to its planar aromatic system.
- Tertiary Amine Side Chain (Target Compound): The cyclopropyl(methyl)aminomethyl group introduces steric bulk and basicity, which may improve blood-brain barrier penetration or interaction with amine-binding enzymes .
Pharmacological Potential
- 6-Acetylbenzothiazol-2-amine () is a precursor for metallo-radiopharmaceuticals, highlighting the scaffold’s utility in diagnostic imaging.
- The imidazole-containing derivative () and tertiary amine target compound may exhibit enhanced binding to biological targets, such as 17β-HSD10 (a dehydrogenase implicated in neurodegenerative diseases) .
Crystallographic and Physicochemical Data
- 6-Bromo- and 6-Methoxy Derivatives : Single-crystal X-ray studies confirm planar benzothiazole cores with substituents influencing packing patterns. For example, the 6-methoxy derivative forms hydrogen-bonded dimers via N–H···S interactions .
- Target Compound: No crystallographic data are available, but analogous tertiary amines (e.g., ) suggest moderate solubility in polar aprotic solvents.
Biological Activity
6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine is . The structure features a benzothiazole moiety linked to a cyclopropyl(methyl)amino group, which is crucial for its biological activity. The compound's unique structure suggests potential applications in various therapeutic areas, including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzothiazole structure can enhance selectivity and potency against various cancer cell lines. Specifically, compounds similar to 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine have demonstrated efficacy in inhibiting the proliferation of ovarian, breast, lung, and colon carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.62 | Apoptosis induction |
| A549 (Lung) | 0.06 | Cell cycle arrest |
| HeLa (Cervical) | 0.50 | Inhibition of DNA synthesis |
Antimicrobial Activity
Benzothiazole derivatives are also noted for their broad-spectrum antimicrobial activities. Compounds similar to 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine have been tested against various bacterial strains and fungi. These studies reveal promising results, indicating that structural modifications can enhance antibacterial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Candida albicans | 8 µg/mL | Fungicidal |
Neuroprotective Effects
A series of studies have evaluated the neuroprotective effects of benzothiazole derivatives. For instance, compounds with similar structures were assessed for their anticonvulsant properties in animal models. Results indicated a significant reduction in seizure activity without neurotoxicity.
Case Studies
- Anticancer Study : A study conducted on a modified benzothiazole derivative demonstrated an IC50 value of 0.06 µM against MCF-7 cells. The compound induced apoptosis through caspase activation and inhibited the PI3K/Akt signaling pathway.
- Antimicrobial Evaluation : Another study focused on a series of substituted benzothiazoles revealed that compounds with a cyclopropyl group exhibited enhanced activity against resistant strains of E. coli and S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
